1-(2-ethoxyphenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 2-ethoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide linkage to a 4-(4-methylpiperazin-1-yl)phenyl moiety. Its structure has been validated via spectroscopic methods (e.g., $ ^1H $ NMR) and crystallographic analysis using programs like SHELXL, a standard tool for small-molecule refinement .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-4-31-21-8-6-5-7-20(21)29-17(2)22(25-26-29)23(30)24-18-9-11-19(12-10-18)28-15-13-27(3)14-16-28/h5-12H,4,13-16H2,1-3H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRKHWAZDPWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-ethoxyphenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring followed by the introduction of the ethoxyphenyl and methylpiperazinyl groups. Common reagents used in these reactions include sodium azide, copper sulfate, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Chemical Reactions Analysis
1-(2-ethoxyphenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and pain. Additionally, it can bind to specific receptors, altering cellular signaling and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are summarized below, with key differences influencing physicochemical and biological properties:
Table 1: Structural and Functional Comparison of Triazole Carboxamide Derivatives
Impact of Substituents on Physicochemical Properties
- Methylpiperazine vs. Isopropyl Groups : The methylpiperazine substituent in the target compound improves aqueous solubility due to its basic nitrogen, whereas the isopropyl group in the analog contributes to hydrophobicity, reducing bioavailability.
- Ethoxy vs. Nitro Groups : The ethoxy group in the target compound enhances membrane permeability compared to the nitro-substituted derivative , which may limit cellular uptake due to polar interactions.
Research Findings and Limitations
Biological Activity
The compound 1-(2-ethoxyphenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the triazole moiety with piperazine and phenolic derivatives. The general synthetic pathway can be summarized as follows:
- Formation of Triazole Ring : The initial step involves the reaction of azides with alkynes under copper-catalyzed conditions to form the triazole structure.
- Substitution Reactions : Subsequent reactions introduce the ethoxy and piperazine groups through nucleophilic substitutions.
- Final Carboxamide Formation : The final step involves the conversion of a suitable intermediate into the carboxamide derivative.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. In vitro assays have shown that this compound displays potent antiproliferative effects against various cancer cell lines.
The mechanism of action is believed to involve inhibition of key enzymes involved in cell proliferation and apoptosis pathways. For instance, some studies suggest that triazoles can inhibit thymidylate synthase (TS), a critical enzyme for DNA synthesis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicate that it possesses moderate antibacterial activity.
The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Studies
A notable case study evaluated the compound's efficacy in vivo using xenograft models of breast cancer. The study reported a significant reduction in tumor size compared to control groups treated with standard chemotherapeutic agents. This suggests that the compound could be a promising candidate for further development as an anticancer drug.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins. These studies reveal strong binding affinities to thymidylate synthase and other relevant enzymes involved in cancer progression and microbial resistance.
Q & A
Q. What are the key steps and challenges in synthesizing 1-(2-ethoxyphenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : Synthesis of triazole derivatives typically involves multi-step processes, including:
- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
- Step 2 : Condensation of intermediates (e.g., 4-(4-methylpiperazin-1-yl)aniline) with activated carbonyl groups under reflux in solvents like acetonitrile or DMF .
- Step 3 : Purification via column chromatography and recrystallization .
Challenges : Regioselectivity in triazole formation, solubility of intermediates, and removal of byproducts (e.g., unreacted azides). Use TLC for reaction monitoring and optimize solvent polarity for purification .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and piperazine ring integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Diffraction : For crystallographic validation of the triazole core and substituent orientation .
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., carboxamide C=O stretch) .
Q. What preliminary biological activities have been observed in related triazole derivatives?
- Methodological Answer :
- Anticancer Activity : Triazoles with aryl/piperazine substituents show inhibition of kinase pathways (e.g., EGFR) and apoptosis induction in cancer cell lines (IC₅₀ values: 2–10 μM) .
- Antimicrobial Activity : Analogues with electron-withdrawing groups (e.g., fluoro, chloro) exhibit MIC values of 4–16 μg/mL against Gram-positive bacteria .
- Target Identification : Use fluorescence polarization assays to measure binding affinity to targets like tubulin or DNA gyrase .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound using modern reaction design principles?
- Methodological Answer :
- Computational Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .
- Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., 80% yield in 30 minutes vs. 24 hours conventionally) by optimizing dielectric heating parameters .
- Solvent Screening : Use Hansen solubility parameters to identify solvents (e.g., DMSO/EtOH mixtures) that improve intermediate solubility and reduce side reactions .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Replace the ethoxyphenyl or piperazine group with bioisosteres (e.g., morpholine, thiomorpholine) and compare IC₅₀ values .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data from analogues .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) using Schrödinger Phase .
Q. How should contradictory data regarding the biological activity of similar triazole derivatives be addressed?
- Methodological Answer :
- Controlled Replication : Repeat assays under standardized conditions (e.g., cell line passage number, serum concentration) to isolate variables .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., piperazine derivatives show better blood-brain barrier penetration than morpholine analogues) .
- Mechanistic Studies : Use CRISPR knockouts to confirm target specificity if off-target effects are suspected .
Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to predict binding modes to kinases (e.g., ABL1) or GPCRs .
- Molecular Dynamics (MD) Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between substituent variants (e.g., methyl vs. ethyl groups) .
Q. What considerations are critical when designing in vitro assays to evaluate the pharmacokinetic properties of this compound?
- Methodological Answer :
- Solubility Screening : Use shake-flask method with PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP Inhibition : Fluorescent-based assays (e.g., CYP3A4) to assess drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
